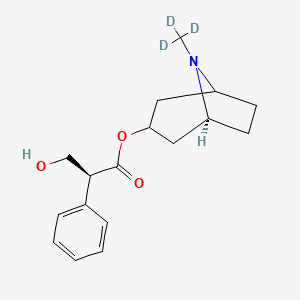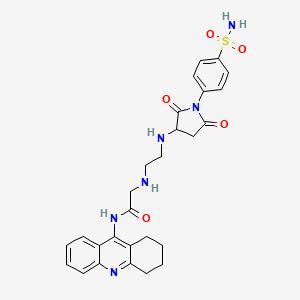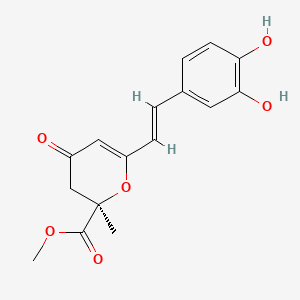
Inonophenol C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Inonophenol C is a neurotrophic agent known for its protective properties against neurodegenerative disorders . It is derived from the cultivated edible mushroom Inonotus hispidus and has shown significant bioactivity in scientific research . The compound has a molecular formula of C16H16O6 and a molecular weight of 304.29 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Inonophenol C involves the extraction of phenolic and steroidal metabolites from the Inonotus hispidus mushroom . The specific synthetic routes and reaction conditions are not widely documented, but the extraction process typically involves solvent extraction and chromatographic techniques to isolate the desired compound .
Industrial Production Methods: Industrial production of this compound is primarily focused on its extraction from natural sources rather than synthetic production. The process involves cultivating the Inonotus hispidus mushroom under controlled conditions, followed by extraction and purification of the compound using advanced chromatographic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Inonophenol C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) and chlorine (Cl2) under specific conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which exhibit different bioactivities and properties .
Wissenschaftliche Forschungsanwendungen
Inonophenol C has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of Inonophenol C involves its interaction with molecular targets and pathways associated with neuroprotection. The compound exerts its effects by modulating the activity of neurotrophic factors and signaling pathways involved in neuronal survival and growth . It also exhibits antioxidant properties, which help in reducing oxidative stress and preventing neuronal damage .
Vergleich Mit ähnlichen Verbindungen
Nonylphenol: A phenolic compound known for its endocrine-disrupting properties.
Nonylphenol Monoethoxylate: A derivative of nonylphenol with similar bioactivity.
Nonylphenol Diethoxylate: Another derivative of nonylphenol used in various industrial applications.
Comparison: Inonophenol C is unique due to its neurotrophic and neuroprotective properties, which are not commonly observed in other phenolic compounds like nonylphenol and its derivatives . While nonylphenol compounds are primarily known for their industrial applications and potential environmental hazards, this compound stands out for its therapeutic potential in neurodegenerative diseases .
Eigenschaften
Molekularformel |
C16H16O6 |
|---|---|
Molekulargewicht |
304.29 g/mol |
IUPAC-Name |
methyl (2R)-6-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-2-methyl-4-oxo-3H-pyran-2-carboxylate |
InChI |
InChI=1S/C16H16O6/c1-16(15(20)21-2)9-11(17)8-12(22-16)5-3-10-4-6-13(18)14(19)7-10/h3-8,18-19H,9H2,1-2H3/b5-3+/t16-/m1/s1 |
InChI-Schlüssel |
DFMMAKIFFWIJII-LLCTXKFZSA-N |
Isomerische SMILES |
C[C@@]1(CC(=O)C=C(O1)/C=C/C2=CC(=C(C=C2)O)O)C(=O)OC |
Kanonische SMILES |
CC1(CC(=O)C=C(O1)C=CC2=CC(=C(C=C2)O)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



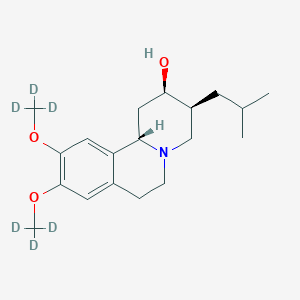
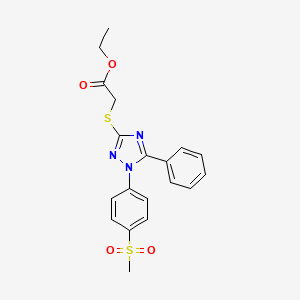
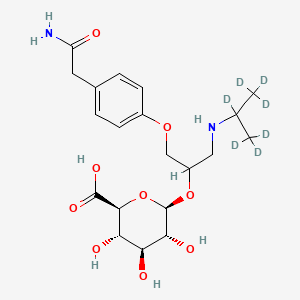

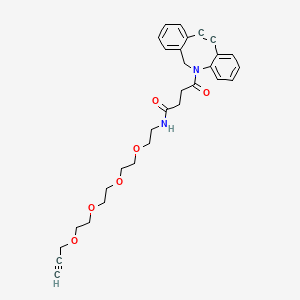


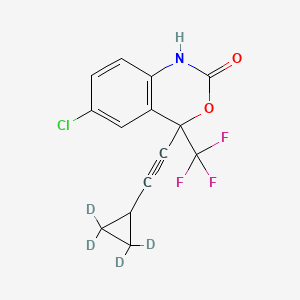

![[(3R)-1-(4-cyclobutylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12421473.png)

